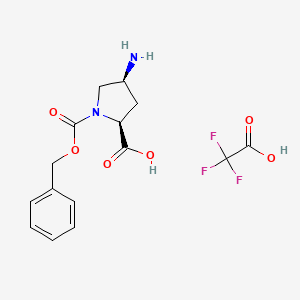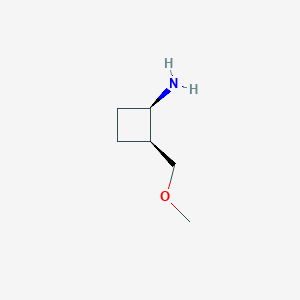
2,5-Dibromo-3-(difluoromethoxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dibromo-3-(difluoromethoxy)pyridine is a halogenated pyridine derivative with the molecular formula C6H2Br2F2NO. This compound is characterized by the presence of two bromine atoms and a difluoromethoxy group attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-3-(difluoromethoxy)pyridine typically involves the bromination of pyridine derivatives. One common method is the bromination of 2,5-dibromopyridine using bromine in polar protic solvents such as water or ethanol . Another approach involves the reaction of 2-amino-5-bromopyridine with bromine in the presence of acetic acid . These methods yield 2,5-dibromopyridine, which can then be further reacted with difluoromethoxy reagents to obtain the final product.
Industrial Production Methods
Industrial production of this compound involves scalable processes that ensure high yield and purity. The bromination reactions are optimized for large-scale production, and the by-products are efficiently separated to obtain the desired compound . The use of advanced brominating agents and reaction conditions allows for the efficient synthesis of this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dibromo-3-(difluoromethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different chemical processes and applications.
Wissenschaftliche Forschungsanwendungen
2,5-Dibromo-3-(difluoromethoxy)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 2,5-Dibromo-3-(difluoromethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of bromine and difluoromethoxy groups enhances its reactivity and allows it to participate in various chemical reactions. The compound can interact with enzymes and receptors, leading to potential biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dibromopyridine: Similar in structure but lacks the difluoromethoxy group.
3,5-Dibromopyridine: Another brominated pyridine derivative with different substitution patterns.
2,5-Dibromo-3-nitro-pyridine: Contains a nitro group instead of a difluoromethoxy group.
Uniqueness
2,5-Dibromo-3-(difluoromethoxy)pyridine is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various chemical syntheses and research applications.
Eigenschaften
Molekularformel |
C6H3Br2F2NO |
|---|---|
Molekulargewicht |
302.90 g/mol |
IUPAC-Name |
2,5-dibromo-3-(difluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3Br2F2NO/c7-3-1-4(12-6(9)10)5(8)11-2-3/h1-2,6H |
InChI-Schlüssel |
DKTCAJLTGMLWDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1OC(F)F)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1',2'-Dihydrospiro[piperidine-3,3'-pyrrolo[3,2-b]pyridine]](/img/structure/B12957449.png)


![2-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12957462.png)



![6-(Trifluoromethyl)thiazolo[5,4-b]pyridine](/img/structure/B12957492.png)

![Benzyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12957515.png)
![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine hydrochloride](/img/structure/B12957519.png)



